molecular formula C13H12FN3S B5867469 N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea CAS No. 6526-84-7

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea

Cat. No. B5867469
CAS RN: 6526-84-7
M. Wt: 261.32 g/mol
InChI Key: XJERLXUZOIIQCJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPMT belongs to the class of thiourea derivatives, which have been widely studied for their diverse pharmacological activities.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-diabetic activities. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have a neuroprotective effect, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been investigated for its antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood. However, it has been suggested that N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea may exert its pharmacological activities through the inhibition of various enzymes and receptors. For example, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may improve cognitive function. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been reported to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This binding may contribute to the anti-diabetic activity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been reported to improve glucose tolerance and insulin sensitivity, indicating its potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

The synthesis of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is relatively simple and can be carried out using readily available reagents. N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have a high purity level, making it suitable for use in various scientific research applications. However, the exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, and further studies are needed to elucidate its pharmacological properties. Additionally, the potential toxicity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has not been extensively studied, and caution should be exercised when handling the compound.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. First, further studies are needed to investigate the exact mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea and its potential therapeutic applications. Second, the potential toxicity of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea should be thoroughly investigated to ensure its safety for use in humans. Third, the development of new derivatives of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea may lead to the discovery of compounds with improved pharmacological properties. Finally, the use of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Conclusion
In conclusion, N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a promising compound with potential therapeutic applications. Its simple synthesis method, high purity level, and diverse pharmacological activities make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea and its potential as a therapeutic agent.

Synthesis Methods

N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea can be synthesized using a simple and efficient method, which involves the reaction of 2-fluoroaniline and 4-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The resulting product is a white crystalline solid with a high purity level. The synthesis of N-(2-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been optimized to yield high quantities of the compound, making it readily available for scientific research.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJERLXUZOIIQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983865
Record name N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6526-84-7
Record name N-(2-Fluorophenyl)-N'-[(pyridin-4-yl)methyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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